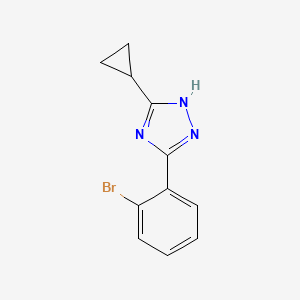![molecular formula C12H17ClO B15257744 [(4-Chloro-3-methylbutoxy)methyl]benzene](/img/structure/B15257744.png)
[(4-Chloro-3-methylbutoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chloro-3-methylbutoxy)methyl]benzene is an organic compound characterized by a benzene ring substituted with a (4-chloro-3-methylbutoxy)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-methylbutoxy)methyl]benzene typically involves the reaction of benzyl chloride with 4-chloro-3-methylbutanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3-methylbutoxy)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine, chlorine, or nitrating mixtures (sulfuric acid and nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(4-Chloro-3-methylbutoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of substituted benzene compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Chloro-3-methylbutoxy)methyl]benzene involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
[(4-Chloro-3-methylbutoxy)methyl]benzene can be compared with other benzene derivatives such as:
Benzyl chloride: Similar in structure but lacks the (4-chloro-3-methylbutoxy) group.
4-Chlorobenzyl alcohol: Contains a hydroxyl group instead of the (4-chloro-3-methylbutoxy) group.
3-Methylbenzyl chloride: Similar but with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C12H17ClO |
|---|---|
Molecular Weight |
212.71 g/mol |
IUPAC Name |
(4-chloro-3-methylbutoxy)methylbenzene |
InChI |
InChI=1S/C12H17ClO/c1-11(9-13)7-8-14-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
MPYSNTRHUBEATC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B15257661.png)
![2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile](/img/structure/B15257666.png)
![2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylpentanamide](/img/structure/B15257674.png)
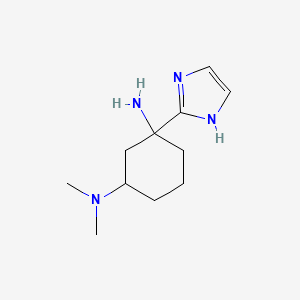
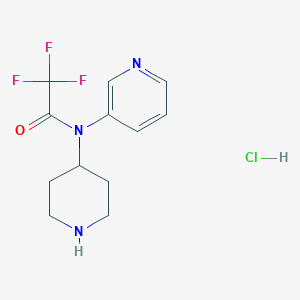
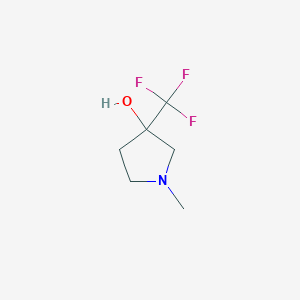
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde](/img/structure/B15257714.png)
![Methyl({[(3S)-piperidin-3-yl]methyl})amine](/img/structure/B15257716.png)

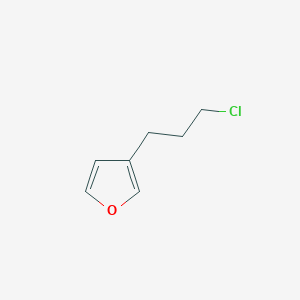
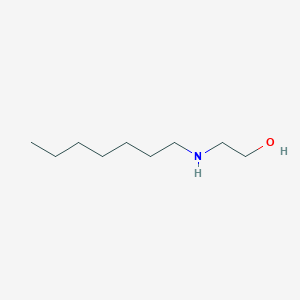
![3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B15257737.png)
